Nicotinaldehyde O-ethyl oxime
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Overview
Description
Nicotinaldehyde O-ethyl oxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH this compound is derived from nicotinaldehyde, which is an aldehyde form of nicotine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nicotinaldehyde O-ethyl oxime typically involves the reaction of nicotinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then ethylated using ethyl iodide or ethyl bromide under basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Nicotinaldehyde O-ethyl oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Produces nitriles or carboxylic acids.
Reduction: Produces amines.
Substitution: Produces substituted oximes or other derivatives.
Scientific Research Applications
Nicotinaldehyde O-ethyl oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of Nicotinaldehyde O-ethyl oxime involves its interaction with molecular targets such as nicotinic acetylcholine receptors (nAChRs). It has been shown to modulate oxidative stress by reducing reactive oxygen species (ROS) production in neuronal cells. This protective effect is attributed to its ability to enhance cell viability and reduce oxidative damage .
Comparison with Similar Compounds
Nicotinaldehyde O-cinnamyloxime: Another derivative of nicotinaldehyde with similar neuroprotective properties.
3-(Pyridin-3-yl)-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazole: A nicotine analog with potential therapeutic applications.
Uniqueness: Nicotinaldehyde O-ethyl oxime is unique due to its specific ethyl oxime functional group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
(Z)-N-ethoxy-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C8H10N2O/c1-2-11-10-7-8-4-3-5-9-6-8/h3-7H,2H2,1H3/b10-7- |
InChI Key |
XEUVXWLTTPBQBS-YFHOEESVSA-N |
Isomeric SMILES |
CCO/N=C\C1=CN=CC=C1 |
Canonical SMILES |
CCON=CC1=CN=CC=C1 |
Origin of Product |
United States |
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